Home > Products > Screening Compounds P81702 > 7-nitro-1H-quinazolin-4-one
7-nitro-1H-quinazolin-4-one -

7-nitro-1H-quinazolin-4-one

Catalog Number: EVT-7855396
CAS Number:
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Nitro-1H-quinazolin-4-one is a notable compound within the quinazolinone family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Quinazolinones are characterized by their bicyclic structure, comprising a benzene ring fused to a pyrimidine ring, with various substituents that can significantly influence their pharmacological properties. The presence of the nitro group at the 7-position enhances the compound's reactivity and bioactivity, making it a subject of interest in drug discovery.

Source and Classification

7-Nitro-1H-quinazolin-4-one is classified as a heterocyclic organic compound. It is synthesized from anthranilic acid and other precursors through various chemical reactions. The compound falls under the category of nitro derivatives of quinazolinones, which are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis Analysis

Methods and Technical Details

Several synthetic routes have been developed for the preparation of 7-nitro-1H-quinazolin-4-one:

  1. Niementowski Synthesis: This method involves the condensation of anthranilic acid with formamide at elevated temperatures (around 120 °C) to yield quinazolinones. The reaction proceeds via an o-amidobenzamide intermediate, facilitating the formation of 7-nitro derivatives through subsequent nitration steps .
  2. Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of quinazolinones. For instance, o-aminobenzamides can be reacted with aldehydes in the presence of potassium permanganate to produce quinazolinones efficiently .
  3. Griess Synthesis: This classical method involves the condensation of anthranilic acid with cyanide followed by reactions with ammonia or water, leading to various substituted quinazolinones .
  4. Electrophilic Substitution: The nitration of existing quinazolinones can introduce nitro groups at specific positions depending on existing substituents. For example, nitration at position 6 or 8 can occur if ortho-directing groups are present .
Molecular Structure Analysis

Structure and Data

The molecular formula for 7-nitro-1H-quinazolin-4-one is C_8H_6N_4O_2. Its structure consists of:

  • A quinazolinone core featuring a benzene ring fused to a pyrimidine ring.
  • A nitro group (-NO_2) attached at the 7-position.

The compound exhibits distinct electronic properties due to the presence of the nitro group, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

7-Nitro-1H-quinazolin-4-one participates in various chemical reactions:

  1. Nitration: The compound can undergo further nitration to yield more complex derivatives, which may enhance its biological activity.
  2. Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound's pharmacological profile.
  3. Substitution Reactions: The nitrogen atoms in the quinazolinone structure can participate in nucleophilic substitutions, allowing for the introduction of various functional groups that may enhance activity against specific biological targets .
Mechanism of Action

Process and Data

The mechanism of action for 7-nitro-1H-quinazolin-4-one varies depending on its biological target:

  • Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or protein function.
  • Anticancer Activity: It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Experimental studies have demonstrated that modifications at the 7-position can significantly impact binding affinities and efficacy against specific receptors or enzymes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Nitro-1H-quinazolin-4-one exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 182.16 g/mol.
  • Melting Point: Typically ranges from 200 °C to 220 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

These properties influence its handling during synthesis and application in biological assays.

Applications

Scientific Uses

The applications of 7-nitro-1H-quinazolin-4-one span several fields:

  1. Drug Development: Its derivatives are being investigated for their potential as antimicrobial agents, anticancer drugs, and modulators of neurotransmitter receptors.
  2. Biological Research: Used as a tool compound in studies exploring receptor interactions and cellular signaling pathways.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing more complex heterocyclic compounds with diverse biological activities.

The ongoing research into quinazolinone derivatives continues to reveal new therapeutic potentials, making them valuable candidates in drug discovery efforts .

Historical Evolution of Quinazolinone-Based Drug Discovery

The quinazolin-4-one scaffold emerged as a significant pharmacophore following Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869 [1]. This foundational work established quinazolinones as synthetically accessible heterocycles. By 1903, Gabriel and Colman developed optimized synthetic routes, enabling systematic exploration of quinazolinone derivatives [1] [8]. Early interest surged with the isolation of the antimalarial alkaloid febrifugine (a 4-quinazolinone derivative) from Dichroa febrifuga in traditional Chinese medicine, demonstrating the scaffold's therapeutic potential [1] [5].

The mid-20th century witnessed the scaffold's transition into synthetic drugs:

  • Methaqualone (1951): One of the first marketed quinazolinones, used as a sedative-hypnotic [5].
  • Prazosin (1976): Introduced as an α1-adrenergic blocker for hypertension, highlighting scaffold versatility [8].
  • EGFR Inhibitors (2000s): Gefitinib and erlotinib revolutionized oncology by targeting tyrosine kinases [10].

Table 1: Clinically Approved Quinazolinone-Based Drugs

CompoundTherapeutic ClassPrimary TargetYear Introduced
MethaqualoneSedative-hypnoticGABAₐ receptor1951
PrazosinAntihypertensiveα1-Adrenergic receptor1976
GefitinibAnticancer (NSCLC)EGFR tyrosine kinase2003
ErlotinibAnticancer (Pancreatic/NSCLC)EGFR tyrosine kinase2004
HalofuginoneAntiprotozoal/AntifibroticProlyl-tRNA synthetase1998

This trajectory underscores the quinazolinone core as a privileged structure in drug discovery, adaptable to diverse therapeutic targets through strategic substitution [1] [8] [10].

Structural Significance of 7-Nitro Substitution in Quinazolin-4-one Derivatives

The 7-nitro group introduces distinct electronic and steric perturbations to the quinazolin-4-one scaffold, profoundly altering its physicochemical properties and target interactions. Positioned ortho to the N1-H bond, the nitro group creates a hydrogen-bond-accepting pharmacophore near the ring fusion site [6] [9]. Computational analyses reveal:

  • Electron-Withdrawing Effect: Reduces pKa of N1-H by ~1.5 units, enhancing hydrogen-bond-donating capacity to residues like Asp831 in EGFR [6].
  • Dipole Moment Shift: Increases molecular dipole by 2–3 D, improving water solubility and polar interactions in enzyme binding pockets [9] [10].
  • Planarity Enforcement: The planar nitro group minimizes steric clashes in deep hydrophobic clefts (e.g., ATP-binding sites of kinases) [6].

Table 2: Physicochemical Properties of Quinazolin-4-one Derivatives

Substitution PatternlogPMolecular Dipole (D)N1-H pKaWater Solubility (µg/mL)
Unsubstituted1.454.210.1112
7-Nitro1.186.88.6285
6-Chloro2.014.510.089

Synthetic access to 7-nitro derivatives typically employs Niementowski's reaction: Anthranilic acid derivatives bearing nitro groups at C7 react with formamide or acetamide under reflux to form the bicyclic core [3] [8]. Alternatively, microwave-assisted cyclizations using 2-amino-5-nitrobenzamide and triethyl orthoformate reduce reaction times from hours to minutes (yields >85%) [8] [10].

Role of Nitro Groups in Modulating Bioactivity and Selectivity

The 7-nitro substituent serves as a multifunctional bioisostere, influencing target engagement through three primary mechanisms:

Electronic Modulation for Enhanced Target Binding

In kinase inhibitors (e.g., EGFR), the 7-nitro group augments π-stacking with Phe832 in the hinge region, increasing binding affinity by 3–5-fold compared to unsubstituted analogs [6]. Molecular dynamics simulations confirm a 30% reduction in binding pocket volume due to nitro-induced conformational tightening [10].

Redox Activation for Selective Cytotoxicity

The electron-deficient nitro group undergoes enzymatic reduction (e.g., by NADPH:cytochrome P450 reductase) in hypoxic tumor environments, generating cytotoxic radicals that damage DNA. This confers selective toxicity toward solid tumors with oxygen gradients [6] [10]. SAR studies show that 7-nitro analogs exhibit IC₅₀ values 10-fold lower than 7-H analogs in hypoxic cells:

Properties

Product Name

7-nitro-1H-quinazolin-4-one

IUPAC Name

7-nitro-1H-quinazolin-4-one

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12)

InChI Key

LPCJURLBTXOJHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.